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Compound of Interest

Compound Name: 5,5-dimethylhexanenitrile

Cat. No.: B8716097 Get Quote

A detailed analysis of the spectroscopic characteristics of 5,5-dimethylhexanenitrile and its

functionalized analogue, 5,5-dimethyl-4-oxohexanenitrile, provides valuable insights for

researchers in drug discovery and organic synthesis. This guide offers a comparative overview

of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed

experimental protocols and structural elucidation workflows.

This publication serves as a practical guide for the spectroscopic characterization of 5,5-
dimethylhexanenitrile and its derivatives. By presenting a side-by-side comparison of their

spectral data, this guide aims to facilitate compound identification, purity assessment, and

structural analysis for researchers and scientists. The inclusion of detailed experimental

methodologies ensures that the presented data can be reliably reproduced and applied in

various research settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5,5-dimethylhexanenitrile and 5,5-dimethyl-4-oxohexanenitrile.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound
Proton
Assignment

Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

5,5-

Dimethylhexanen

itrile

H1 (CH₃) 0.92 s -

H2 (CH₂) 1.35 t 7.5

H3 (CH₂) 1.60 m -

H4 (CH₂) 2.30 t 7.2

5,5-Dimethyl-4-

oxohexanenitrile
H1 (C(CH₃)₃) 1.15 s -

H2 (CH₂) 2.60 t 7.0

H3 (CH₂) 2.85 t 7.0

Note: Predicted data is based on standard chemical shift values and coupling constant ranges

for similar structural motifs.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Carbon Assignment Chemical Shift (ppm)

5,5-Dimethylhexanenitrile C1 (CH₃) 29.5

C2 (C(CH₃)₃) 30.8

C3 (CH₂) 25.1

C4 (CH₂) 43.6

C5 (CH₂) 17.2

C6 (CN) 119.8

5,5-Dimethyl-4-

oxohexanenitrile
C1 (C(CH₃)₃) 26.3

C2 (C(CH₃)₃) 44.1

C3 (CH₂) 38.9

C4 (CH₂) 14.7

C5 (C=O) 211.5

C6 (CN) 119.1

Note: Data for 5,5-dimethyl-4-oxohexanenitrile is from SpectraBase.[1] Data for 5,5-
dimethylhexanenitrile is based on typical values for aliphatic nitriles.

Table 3: Infrared (IR) Spectroscopy Peak List
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Compound Functional Group
Wavenumber
(cm⁻¹)

Intensity

5,5-

Dimethylhexanenitrile
C≡N stretch ~2245 Strong, Sharp

C-H stretch (sp³) 2870-2960 Strong

CH₂ bend ~1465 Medium

C(CH₃)₃ bend ~1365 Medium

5,5-Dimethyl-4-

oxohexanenitrile
C=O stretch ~1715 Strong

C≡N stretch ~2250 Strong, Sharp

C-H stretch (sp³) 2870-2965 Strong

CH₂ bend ~1470 Medium

C(CH₃)₃ bend ~1370 Medium

Note: Wavenumbers are approximate and based on typical ranges for the specified functional

groups.

Table 4: Mass Spectrometry Fragmentation Data

Compound
Molecular Ion (M⁺)
m/z

Key Fragment Ions
(m/z)

Interpretation

5,5-

Dimethylhexanenitrile
125 110, 84, 69, 57

Loss of CH₃,

McLafferty

rearrangement, loss of

C₃H₆, tert-butyl cation

5,5-Dimethyl-4-

oxohexanenitrile
139 83, 57

α-cleavage (loss of

C₄H₉), tert-butyl cation

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

aliphatic nitriles and ketones.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical

parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton

decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2

seconds, and 512 scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride

(NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by

grinding a small amount of the sample with KBr powder and pressing it into a transparent

disk.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile
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compounds.

Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole mass analyzer.

Detection: Detect the ions and generate a mass spectrum.

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to

determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow and
Structural Relationships
The following diagrams illustrate the logical workflow for spectroscopic characterization and the

structural relationship between the two compounds.
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Data Analysis
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Spectroscopic characterization workflow.
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5,5-Dimethylhexanenitrile
C₈H₁₅N

Oxidation at C4

5,5-Dimethyl-4-oxohexanenitrile
C₈H₁₃NO
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Structural relationship between the compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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